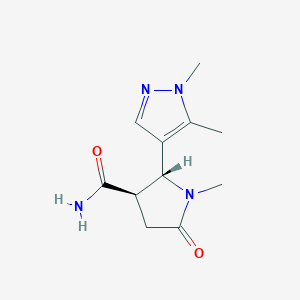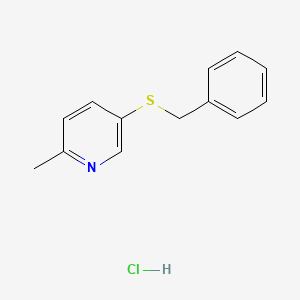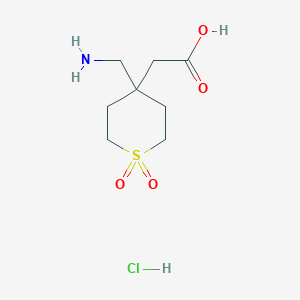
(2R,3R)-2-(1,5-Dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide
描述
(2R,3R)-2-(1,5-Dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide, also known as DMPO, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DMPO has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further studies.
作用机制
(2R,3R)-2-(1,5-Dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide exerts its therapeutic effects through various mechanisms of action. In neuroprotection research, (2R,3R)-2-(1,5-Dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide has been found to scavenge free radicals and inhibit the activation of inflammatory pathways, which can lead to neuronal damage. In cancer research, (2R,3R)-2-(1,5-Dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. In cardiovascular disease research, (2R,3R)-2-(1,5-Dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide has been found to reduce oxidative stress and inflammation, which can lead to tissue damage.
Biochemical and Physiological Effects:
(2R,3R)-2-(1,5-Dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide has been found to exhibit various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-tumor activity. (2R,3R)-2-(1,5-Dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide has been shown to scavenge free radicals and inhibit the activation of inflammatory pathways, which can lead to tissue damage. (2R,3R)-2-(1,5-Dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide has also been found to induce apoptosis in cancer cells, which can help prevent the growth and spread of tumors.
实验室实验的优点和局限性
One advantage of using (2R,3R)-2-(1,5-Dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide in lab experiments is its ability to scavenge free radicals and inhibit the activation of inflammatory pathways. This makes (2R,3R)-2-(1,5-Dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide a useful tool for studying oxidative stress and inflammation in various disease models. However, one limitation of using (2R,3R)-2-(1,5-Dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide in lab experiments is its potential toxicity at high concentrations. Careful dosage and administration are required to ensure the safety of experimental subjects.
未来方向
There are many future directions for research on (2R,3R)-2-(1,5-Dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide. One area of interest is its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the optimal dosage and administration of (2R,3R)-2-(1,5-Dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide for neuroprotection. Another area of interest is its potential use in combination with other therapies for cancer treatment. Studies are needed to determine the synergistic effects of (2R,3R)-2-(1,5-Dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide with other anti-tumor agents. Additionally, further studies are needed to determine the long-term safety and efficacy of (2R,3R)-2-(1,5-Dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide in various disease models.
科学研究应用
(2R,3R)-2-(1,5-Dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide has been studied for its potential therapeutic applications in various fields of research, including neuroprotection, cancer treatment, and cardiovascular disease. In neuroprotection research, (2R,3R)-2-(1,5-Dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide has been found to protect neurons against oxidative stress and inflammation, which are common factors in neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, (2R,3R)-2-(1,5-Dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In cardiovascular disease research, (2R,3R)-2-(1,5-Dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide has been found to reduce the damage caused by ischemia-reperfusion injury, which occurs when blood flow is restored to an area that has been deprived of oxygen.
属性
IUPAC Name |
(2R,3R)-2-(1,5-dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-6-8(5-13-15(6)3)10-7(11(12)17)4-9(16)14(10)2/h5,7,10H,4H2,1-3H3,(H2,12,17)/t7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZDMXZGKNMDOZ-GMSGAONNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2C(CC(=O)N2C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)[C@H]2[C@@H](CC(=O)N2C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301129123 | |
| Record name | 3-Pyrrolidinecarboxamide, 2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxo-, (2R,3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301129123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-2-(1,5-Dimethylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide | |
CAS RN |
1820569-81-0 | |
| Record name | 3-Pyrrolidinecarboxamide, 2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxo-, (2R,3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820569-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinecarboxamide, 2-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-5-oxo-, (2R,3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301129123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(Difluoromethoxy)methyl]azetidine](/img/structure/B1653292.png)
![1-[(tert-butoxy)carbonyl]-4-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)pyrrolidine-2-carboxylic acid](/img/structure/B1653294.png)


![5-(2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B1653300.png)
![3-Hydroxy-2-[(methylamino)methyl]propanoic acid hydrochloride](/img/structure/B1653302.png)

![Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B1653304.png)

![8-(9H-fluoren-9-ylmethyl) 3-methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3,8-dicarboxylate](/img/structure/B1653306.png)

![1-[4-(Bromomethyl)phenyl]pyrrolidine hydrobromide](/img/structure/B1653312.png)

